molecular formula C21H26N2O B2736884 4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-79-4

4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2736884
CAS No.: 950353-79-4
M. Wt: 322.452
InChI Key: NJBNGKAQZHMGNB-UHFFFAOYSA-N
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Description

4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered 1,5-diazepin-2-one core substituted with a methyl group at the 4-position and a 2,3,5,6-tetramethylphenylmethyl moiety at the 1-position. The tetramethylphenylmethyl substituent in the target compound likely enhances steric bulk and lipophilicity compared to simpler analogs, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-methyl-5-[(2,3,5,6-tetramethylphenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-13-10-14(2)17(5)18(16(13)4)12-23-20-9-7-6-8-19(20)22-15(3)11-21(23)24/h6-10,15,22H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBNGKAQZHMGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated diazepine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studying its interaction with biological receptors, particularly in the central nervous system.

    Medicine: Potential use as a sedative or anxiolytic agent, subject to further pharmacological studies.

    Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The compound likely exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular targets and pathways involved would require detailed pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The tetramethylphenylmethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl (e.g., ) or imidazole-phenyl groups (e.g., ).
  • Physical State : Bulky substituents (e.g., coumarin-3-yl in ) correlate with crystalline or solid states, whereas simpler analogs (e.g., ) remain oils. The target compound’s physical state is unreported but may align with solids due to its substituent bulk.

Conformational Analysis

The seven-membered diazepine ring exhibits puckering, as described by Cremer and Pople’s coordinates (amplitude q, phase φ) . Substituents influence puckering:

  • Tetramethylphenylmethyl Group: Likely increases q (puckering amplitude) due to steric repulsion, favoring non-planar conformations.
  • Electron-Withdrawing Groups : Iodophenyl () or tetrazolyl () substituents may stabilize specific puckered states via electronic effects.

Biological Activity

4-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 950353-79-4) is a complex organic compound belonging to the benzodiazepine class. This compound exhibits significant biological activity that has been the focus of various research studies. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_{2}O with a molecular weight of 322.4 g/mol. The structural complexity arises from the presence of a tetrahydro-benzodiazepine core and a tetramethyl-substituted phenyl group. These features influence its interaction with biological targets.

PropertyValue
CAS Number950353-79-4
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol

Antiviral Properties

Recent studies have indicated that compounds within the benzodiazepine class exhibit antiviral activity. For instance, derivatives similar to this compound have shown efficacy against HIV replication by inhibiting reverse transcriptase (RT) activity . The compound's structural modifications can enhance its potency and selectivity against various strains of HIV.

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research has demonstrated that compounds like 4-methyl-1H-1,5-benzodiazepin-2(3H)-one exhibit hypnotic, anticonvulsant, and muscle relaxant properties . These effects are mediated through their interaction with GABA_A receptors in the brain.

Case Studies

Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of a series of benzodiazepine derivatives against HIV. The results showed that certain modifications to the benzodiazepine structure significantly enhanced antiviral potency. For example, a derivative with a similar framework to our compound inhibited HIV replication at concentrations as low as 0.3 nM while maintaining low cytotoxicity .

Case Study 2: CNS Activity
In another investigation focusing on neuropharmacological effects, researchers administered various benzodiazepine derivatives to animal models to assess their impact on anxiety and seizure thresholds. The findings indicated that compounds structurally related to 4-methyl-1H-benzodiazepin demonstrated significant anxiolytic effects and reduced seizure activity compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is closely related to their chemical structure. Modifications in the phenyl ring and the tetrahydro-benzodiazepine core can lead to variations in potency and selectivity. The presence of multiple methyl groups on the phenyl ring enhances steric hindrance and electronic properties, which may contribute to increased receptor affinity and specificity.

Q & A

(Basic) What experimental techniques are recommended to characterize the interaction of this compound with GABA-A receptors?

Methodological Answer:
The concentration-clamp technique in isolated sensory neurons (e.g., frog models) is critical for evaluating GABA-induced chloride currents. This method allows precise control of drug concentrations and rapid solution exchange, enabling dose-response profiling. Full agonists typically augment GABA responses at ≤3 µM, while inverse agonists like fl-CCE exhibit concentration-dependent biphasic effects (inhibition at <3 µM, potentiation at ≥3 µM) . Additionally, radioligand binding assays using ligands like [35S]-TBPS can confirm interactions with benzodiazepine receptor complexes. Competitive displacement studies with flumazenil (a benzodiazepine antagonist) validate receptor specificity .

(Advanced) How can contradictory data on the compound’s efficacy as a GABA-A receptor modulator be resolved across experimental models?

Methodological Answer:
Contradictions often arise from differences in receptor subunit composition, species-specific responses, or concentration thresholds. To address this:

  • Perform concentration-response curves across a wide range (e.g., 10⁻⁸–10⁻⁴ M) to identify biphasic or partial agonist behavior.
  • Use antagonist co-application (e.g., flumazenil) to distinguish between direct receptor binding and allosteric modulation .
  • Compare results across models (e.g., mammalian vs. amphibian neurons) and validate using mutational analysis of receptor subunits (e.g., α/γ interface) .

(Basic) What synthetic strategies are optimal for synthesizing this compound with high purity?

Methodological Answer:
Key steps include:

  • Cyclization of substituted phenylacetic acid derivatives under acidic conditions (e.g., H₂SO₄ in toluene at 110°C) to form the benzodiazepine core .
  • Selective alkylation of the tetramethylphenylmethyl group using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

(Advanced) What computational approaches predict the binding modes of this compound at benzodiazepine receptor sites?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) into GABA-A receptor models (PDB: 6HUP) identifies plausible binding poses at the α+/γ2− interface .
  • Density Functional Theory (DFT) calculations assess global reactivity indices (e.g., electrophilicity) to predict ligand-rechargeability interactions .
  • Mutational mapping (e.g., alanine scanning of receptor residues) validates computational predictions and identifies critical binding residues (e.g., His102 in α1 subunits) .

(Basic) What pharmacological assays evaluate the anticonvulsant potential of this compound?

Methodological Answer:

  • Pentylenetetrazole (PTZ)-induced seizure models in mice: Administer 80 mg/kg PTZ intraperitoneally and measure latency to clonic-tonic seizures. Pretreatment with the compound at 10–30 mg/kg (oral) can determine protective efficacy .
  • Flumazenil reversal tests : Co-administration of flumazenil (5 mg/kg) confirms benzodiazepine receptor-mediated activity if anticonvulsant effects are attenuated .

(Advanced) How can structure-activity relationship (SAR) studies optimize substituent effects on benzodiazepine receptor affinity?

Methodological Answer:

  • Systematic substituent variation : Replace the tetramethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess steric/electronic effects on binding .
  • In vitro binding assays : Measure IC₅₀ values against [³H]-diazepam in cortical membrane preparations to quantify affinity changes .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding (e.g., carbonyl group) or hydrophobic (tetramethylphenyl) interactions .

(Basic) What analytical methods confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) verifies methyl group integration (δ 1.2–1.5 ppm) and benzodiazepine ring protons (δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 365.2124 for [M+H]⁺) and fragment patterns matching the proposed structure .

(Advanced) How do partial agonist vs. inverse agonist effects complicate dose selection for in vivo studies?

Methodological Answer:
Partial agonists (e.g., Ro16-6028) exhibit submaximal GABA potentiation (~50% efficacy of full agonists), requiring higher doses for therapeutic effects. Inverse agonists (e.g., fl-CCE) show concentration-dependent reversal of GABA effects, risking pro-convulsant activity at low doses. Mitigation strategies include:

  • Dose-ranging studies (0.1–30 mg/kg) to identify the therapeutic window.
  • EEG monitoring in rodents to detect paradoxical excitatory effects .

(Basic) What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid).
  • First Aid : Immediate rinsing with water for skin contact; seek medical consultation for persistent symptoms .

(Advanced) How can in vitro and in vivo data be integrated to predict therapeutic potential for anxiety disorders?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Compare receptor-binding affinity (IC₅₀) from cortical membranes with ED₅₀ values in elevated plus-maze tests .
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP >2.5) to ensure CNS bioavailability .
  • Behavioral phenotyping : Use marble-burying or open-field tests to quantify anxiolytic effects without sedation .

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